4-(2-methyl-3-(propan-2-yl)-3H-imidazol-4-yl)pyrimidin-2-ol
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Overview
Description
4-(2-methyl-3-(propan-2-yl)-3H-imidazol-4-yl)pyrimidin-2-ol is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are a class of six-membered heterocyclic compounds that occur in nature in various forms, including nucleic acid constituents like cytosine, thymine, and uracil
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-methyl-3-(propan-2-yl)-3H-imidazol-4-yl)pyrimidin-2-ol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a suitable pyrimidine derivative, the imidazole ring can be introduced through a series of condensation reactions involving reagents like aldehydes and amines under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process would typically include steps like purification through crystallization or chromatography to isolate the desired product. Reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4-(2-methyl-3-(propan-2-yl)-3H-imidazol-4-yl)pyrimidin-2-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated pyrimidine derivatives with nucleophiles in the presence of a base like sodium hydroxide.
Major Products
Scientific Research Applications
4-(2-methyl-3-(propan-2-yl)-3H-imidazol-4-yl)pyrimidin-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-methyl-3-(propan-2-yl)-3H-imidazol-4-yl)pyrimidin-2-ol involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition of enzyme activity or alteration of signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Cytosine: A nucleic acid constituent with a similar pyrimidine structure.
Thymine: Another nucleic acid constituent with a pyrimidine ring.
Uracil: A pyrimidine base found in RNA.
Properties
IUPAC Name |
6-(2-methyl-3-propan-2-ylimidazol-4-yl)-1H-pyrimidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O/c1-7(2)15-8(3)13-6-10(15)9-4-5-12-11(16)14-9/h4-7H,1-3H3,(H,12,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAZSDSQZFCFCTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1C(C)C)C2=CC=NC(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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